3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-1,3-thiazol-2-ylpropanamide
Overview
Description
3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.04736137 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Studies on the synthesis of furan compounds, including 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles, reveal their strong antibacterial activities against Staphylococcus aureus. This indicates a potential application in the development of new antibacterial agents (Hirao, Kato, & Hirota, 1971).
Antituberculosis Agents
Research into antituberculosis agents has produced alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds. These substances have been synthesized for testing against Mycobacterium tuberculosis, demonstrating the potential for treatments targeting tuberculosis (Mir, Siddiqui, & Comrie, 1991).
Functionalized Derivatives Synthesis
The synthesis of functionalized pyrazole, pyrazolyl‐azole, and pyrazolo[3,4‐d]pyridazine derivatives from 3-(2-furyl)-3-oxopropanitrile explores the chemical versatility of furan-based compounds. This work supports the ongoing development of novel compounds with potential applications in various domains of chemistry and pharmacology (Dawood, Farag, & Abdel‐Aziz, 2006).
Novel Ylidene Derivatives
The synthesis and structure analysis of novel ylidene derivatives of methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine offer insights into the structural properties of these compounds. This research contributes to our understanding of the molecular configurations that might be relevant for the development of new materials or drugs (Kulakov et al., 2016).
Future Directions
Oxadiazoles, including the one in this compound, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring these potential applications further.
Mechanism of Action
Target of Action
The primary target of AKOS001898821, also known as CCG-152706, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway can lead to the development of various pathological conditions, including cancer .
Mode of Action
CCG-152706 acts by inhibiting the RhoA transcriptional signaling pathway . It blocks the Serum Response Element (SRE)-driven transcription stimulated by various proteins involved in the Rho pathway . The compound’s action is thought to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA pathway is a key biochemical pathway affected by CCG-152706 . By inhibiting this pathway, the compound disrupts the normal functioning of the pathway, leading to changes in cell adhesion, migration, invasion, and survival .
Pharmacokinetics
The compound’s ability to inhibit the rhoa pathway suggests that it can effectively reach its target within cells .
Result of Action
The inhibition of the RhoA pathway by CCG-152706 leads to a disruption in the normal functioning of cells. This can result in the inhibition of cell growth, particularly in cancer cells . For instance, CCG-152706 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-9(14-12-13-5-7-20-12)3-4-10-15-11(16-19-10)8-2-1-6-18-8/h1-2,5-7H,3-4H2,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNCPKTYTVVIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.